molecular formula C10H6INO2 B14670819 3-Iodo-1-nitrosonaphthalen-2-ol CAS No. 36751-26-5

3-Iodo-1-nitrosonaphthalen-2-ol

Cat. No.: B14670819
CAS No.: 36751-26-5
M. Wt: 299.06 g/mol
InChI Key: MKUKFVUZOYUXMH-UHFFFAOYSA-N
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Description

3-Iodo-1-nitrosonaphthalen-2-ol (I-NON) is an iodinated derivative of 1-nitroso-2-naphthol, a compound known for its chelating properties and wide range of research applications. This compound is characterized by the presence of an iodine atom at the 3-position, which significantly enhances its utility as a synthetic intermediate and functional building block. It typically exists in the quinone monoxime tautomeric form in the solid state . A primary research application of this compound is its role as a chelating agent for preparing transition metal complexes, which can be applied in analytical determination, extraction, and sorption of metal ions . Furthermore, the iodine functionality acts as a potent halogen bond (HaB) donor, making this compound a valuable synthon for HaB-based crystal engineering and the study of supramolecular assemblies . The compound was successfully synthesized via a copper(II)-mediated iodination reaction of 1-nitroso-2-naphthol, with optimized conditions using Cu(OAc)₂·H₂O providing a high 94% NMR yield . Its structure has been confirmed through comprehensive characterization, including high-resolution ESI+-MS, NMR, FTIR, UV-vis spectroscopy, and X-ray crystallography . This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

36751-26-5

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

3-iodo-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C10H6INO2/c11-8-5-6-3-1-2-4-7(6)9(12-14)10(8)13/h1-5,13H

InChI Key

MKUKFVUZOYUXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=O)O)I

Origin of Product

United States

Preparation Methods

3-Iodo-1-nitrosonaphthalen-2-ol can be synthesized through the copper(II)-mediated iodination of 1-nitroso-2-naphthol. The reaction involves the use of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and iodine (I2) in a specific molar ratio of 1:2:8 (Cu(II)/1-nitroso-2-naphthol/I2). The optimized reaction conditions provide a high yield of 94% as determined by NMR spectroscopy .

Chemical Reactions Analysis

3-Iodo-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, copper(II) acetate, and various solvents like chloroform and methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-nitrosonaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom and nitroso group play crucial roles in its reactivity and ability to form complexes with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Other Iodo-Naphthol Derivatives :

  • 8-Iodonaphthalen-2-ol: Synthesized via electrophilic substitution or directed ortho-metallation, lacking the nitroso group present in I-NON .
  • (E)-1-[(3-Iodophenyl)iminomethyl]naphthalen-2-ol: A Schiff base derivative where iodine is part of an aryl group, enabling tautomerism and intramolecular hydrogen bonding .

Structural and Functional Properties

Halogen Bonding and Coordination Chemistry:

  • I-NON: The iodine atom enhances HaB donor strength (σ-hole effect), facilitating non-covalent interactions in crystal lattices . Forms stable Cu(II) complexes (e.g., trans-[Cu(I-NON–H)₂]) with distinct geometries compared to NON complexes .
  • 3-Cl/3-Br-NON: Limited HaB capability due to smaller halogen size and lower polarizability. Primarily used as metal chelators in analytical chemistry .
  • (E)-1-[(3-Iodophenyl)iminomethyl]naphthalen-2-ol: Exhibits enol-imine tautomerism stabilized by O–H⋯N hydrogen bonds, unlike I-NON’s nitroso-metal interactions .

Table 2: Key Functional Properties

Compound Key Functional Groups Notable Interactions Applications
3-I-NON -NO, -I, -OH Halogen bonding, Cu²⁺ chelation Crystal engineering, catalysis
3-Cl/3-Br-NON -NO, -Cl/Br, -OH Metal chelation Analytical extraction
8-Iodonaphthalen-2-ol -I, -OH Electrophilic substitution Pharmaceutical intermediates

Stability and Reactivity Trends

  • Oxidative Resistance: The nitroso group in I-NON is stabilized by Cu(II) during synthesis, preventing decomposition .
  • Solubility: I-NON is less polar than Cl/Br analogs due to iodine’s hydrophobic nature, affecting solubility in protic solvents like MeOH .

Q & A

Q. Basic Synthesis Protocol :

  • Iodination Strategy : Use electrophilic substitution on 1-nitrosonaphthalen-2-ol (prepared via nitrosation of 2-naphthol in acidic media, as described for nitroso-naphthol derivatives ). Introduce iodine using KI/I₂ in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C).
  • Purification : Column chromatography (cyclohexane/EtOAC gradients) is recommended, as seen in naphthalen-ol derivative purification .

Q. Advanced Contradiction Analysis :

  • Yield Variability : Discrepancies in yields (e.g., 50–80%) may arise from iodine’s sensitivity to reaction conditions. Monitor reaction progress via TLC and adjust stoichiometry (KI:I₂ ratios) or reaction time.
  • Side Reactions : Iodine’s electrophilicity can lead to over-substitution; use steric hindrance (e.g., bulky solvents) or lower temperatures to suppress byproducts .

Which spectroscopic methods are most reliable for characterizing this compound, and how should conflicting data be resolved?

Q. Basic Characterization :

  • 1^1H NMR : Expect aromatic proton shifts at δ 7.5–8.5 ppm, with deshielding near the nitroso (-N=O) and iodo groups. Compare to analogous naphthalen-ol derivatives .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error tolerance .

Q. Advanced Data Reconciliation :

  • Contradictory Peaks : If unexpected signals arise (e.g., δ 5–6 ppm), assess for residual solvents or decomposition. Use 13^{13}C NMR or HSQC to assign ambiguous signals.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DCM/hexane mixtures, as done for related nitroso compounds .

How does the nitroso group influence the stability of this compound under varying storage conditions?

Q. Basic Stability Assessment :

  • Light Sensitivity : Nitroso compounds degrade under UV light; store in amber vials at -20°C .
  • Thermal Stability : Decomposition occurs >80°C; monitor via DSC and adjust storage conditions .

Q. Advanced Mechanistic Insights :

  • Degradation Pathways : Nitroso-to-nitro oxidation is a key pathway. Use ESR to detect free radicals during decomposition .
  • Stabilizers : Add antioxidants (e.g., BHT) to inhibit oxidation, as validated for nitroso-R salt derivatives .

What strategies mitigate interference from this compound in metal-complexation studies?

Q. Basic Experimental Design :

  • Selective Chelation : The nitroso group binds transition metals (e.g., Co2+^{2+}, Ni2+^{2+}), but iodine may sterically hinder coordination. Use UV-Vis titration (λ = 450–600 nm) to quantify binding constants .

Q. Advanced Contradiction Management :

  • Competing Ligands : If metal recovery is low, pre-treat solutions with EDTA to scavenge interfering ions .
  • pH Optimization : Adjust pH to 6–8 to enhance nitroso-metal complex stability while minimizing iodine hydrolysis .

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Q. Basic DFT Applications :

  • Electrophilic Sites : Use Gaussian or ORCA to calculate Fukui indices, identifying C-4 and C-5 as reactive positions due to iodine’s electron-withdrawing effects .

Q. Advanced Mechanistic Studies :

  • Transition State Analysis : Simulate iodination pathways using M06-2X/6-311++G(d,p) to compare activation energies for mono- vs. di-substitution .
  • Solvent Effects : Include PCM models to assess polar solvents’ role in stabilizing intermediates .

What are the ethical and methodological standards for reporting data inconsistencies in studies involving this compound?

Q. Basic Reporting Framework :

  • Transparency : Disclose all raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, following FAIR principles .

Q. Advanced Conflict Resolution :

  • Peer Validation : Collaborate with independent labs to replicate synthesis and characterization, addressing discrepancies via round-robin testing .
  • Error Propagation Models : Quantify uncertainty in yield calculations using Monte Carlo simulations .

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